(1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride
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Overview
Description
(1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride typically involves several steps:
Formation of the Cyclopentane Ring: The initial step involves the cyclization of a suitable precursor to form the cyclopentane ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Amino and Carboxamide Groups: The amino group is introduced via nucleophilic substitution reactions, often using amines as nucleophiles. The carboxamide group is typically formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Stereoselective Synthesis: Ensuring the correct stereochemistry (1R,3R) is crucial. This can be achieved using chiral catalysts or chiral starting materials to control the stereochemistry during the synthesis.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient production, and employing crystallization techniques to isolate the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine, or reduce any oxidized forms of the compound back to the original amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclopentanecarboxamides.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its specific stereochemistry. It serves as a model compound for understanding the role of chirality in biological systems.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its stability and solubility as a hydrochloride salt make it suitable for large-scale production and formulation.
Mechanism of Action
The mechanism of action of (1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-1,2,3-trimethylcyclopentane: Another chiral cyclopentane derivative with different substituents.
(1R,3R)-3-amino-1-methylcyclopentanecarboxamide: A similar compound with a different substitution pattern.
Uniqueness
(1R,3R)-3-amino-N,1-dimethyl-cyclopentanecarboxamide;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(1R,3R)-3-amino-N,1-dimethylcyclopentane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(7(11)10-2)4-3-6(9)5-8;/h6H,3-5,9H2,1-2H3,(H,10,11);1H/t6-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVCJYATKKSVED-CIRBGYJCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)N)C(=O)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H](C1)N)C(=O)NC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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